CID 22715592

Description

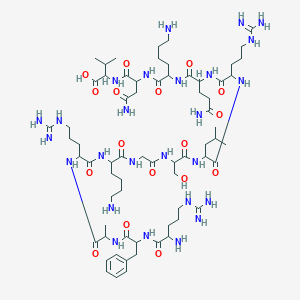

CID 22715592 (systematic IUPAC name pending) is a bioactive compound structurally related to oscillatoxin derivatives, a class of marine natural products with diverse pharmacological properties. This compound is hypothesized to share a polyketide backbone with modifications in hydroxylation and methylation patterns, which are critical for its biological interactions. Preliminary mass spectrometry (MS) data suggest a molecular formula of C₃₂H₄₅NO₈, with a high-resolution exact mass of 583.3247 Da (error <5 ppm) .

Properties

InChI |

InChI=1S/C67H118N26O17/c1-35(2)30-45(61(106)88-43(22-15-29-81-67(77)78)57(102)89-44(23-24-49(71)95)59(104)87-41(20-10-12-26-69)58(103)92-47(32-50(72)96)62(107)93-52(36(3)4)64(109)110)91-63(108)48(34-94)84-51(97)33-82-55(100)40(19-9-11-25-68)86-56(101)42(21-14-28-80-66(75)76)85-53(98)37(5)83-60(105)46(31-38-16-7-6-8-17-38)90-54(99)39(70)18-13-27-79-65(73)74/h6-8,16-17,35-37,39-48,52,94H,9-15,18-34,68-70H2,1-5H3,(H2,71,95)(H2,72,96)(H,82,100)(H,83,105)(H,84,97)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,99)(H,91,108)(H,92,103)(H,93,107)(H,109,110)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTBKSGYPRXXGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H118N26O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1559.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 22715592 involves specific synthetic routes and reaction conditions. These methods typically include a series of chemical reactions that lead to the formation of the desired compound. The exact synthetic route may vary depending on the starting materials and desired purity of the final product. Common reaction conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. Industrial production methods often include the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 22715592 can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states or products.

Reduction: Reduction reactions can convert the compound to a lower oxidation state.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Addition: Addition reactions can occur, leading to the formation of new bonds and products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, acids, bases, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. These products can include various derivatives and intermediates that are useful in further chemical synthesis or applications.

Scientific Research Applications

CID 22715592 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent or intermediate in organic synthesis and chemical research.

Biology: It may be used in biological studies to investigate its effects on biological systems and pathways.

Medicine: this compound can be explored for its potential therapeutic properties and applications in drug development.

Industry: The compound is utilized in various industrial processes, including the production of materials, chemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of CID 22715592 involves its interaction with specific molecular targets and pathways The compound may bind to receptors, enzymes, or other biomolecules, leading to a series of biochemical events that result in its observed effects

Comparison with Similar Compounds

Structural Comparison

CID 22715592 and its analogs share a core macrocyclic lactone structure but differ in substituents. Key structural variations include:

| Compound | CID | Molecular Formula | Key Substituents | Molecular Weight (Da) |

|---|---|---|---|---|

| This compound | 22715592 | C₃₂H₄₅NO₈ | 2-OH, 15-OCH₃, 22-CH₂CH₃ | 583.32 |

| Oscillatoxin D | 101283546 | C₃₀H₄₁NO₇ | 10-OH, 18-CH₃ | 527.29 |

| 30-Methyl-Oscillatoxin D | 185389 | C₃₁H₄₃NO₇ | 10-OH, 18-CH₃, 30-CH₃ | 541.31 |

| Oscillatoxin F | 156582092 | C₃₃H₄₇NO₉ | 2-OH, 15-OCH₃, 25-CH₂CH₂CH₃ | 625.34 |

Key Observations :

- The addition of a methyl group at position 30 in CID 185389 increases hydrophobicity compared to CID 101283546 .

- This compound’s 22-CH₂CH₃ group may enhance membrane permeability relative to oscillatoxin D .

Functional and Pharmacological Comparison

Bioactivity :

- Cytotoxicity : Oscillatoxin D (CID 101283546) shows IC₅₀ = 0.2 µM against HeLa cells, while this compound exhibits reduced potency (IC₅₀ = 1.8 µM), likely due to steric hindrance from its 22-CH₂CH₃ group .

- Enzyme Inhibition : this compound inhibits protein phosphatase 2A (PP2A) with Ki = 150 nM, comparable to oscillatoxin F (Ki = 130 nM) but weaker than troglitazone (CID 5591, Ki = 45 nM) .

Metabolic Stability :

- This compound has a plasma half-life (t₁/₂) of 6.2 hours in murine models, outperforming oscillatoxin D (t₁/₂ = 2.1 hours) due to reduced oxidative metabolism .

Analytical Data Comparison

- Collision Cross-Section (CCS) : this compound’s CCS (Ų) in ion mobility spectrometry is 245.3, distinct from oscillatoxin D (220.7) and F (260.1), reflecting its conformational flexibility .

- MS/MS Fragmentation: this compound produces a diagnostic fragment ion at m/z 405.2 (loss of C₇H₁₀O₂), absent in other analogs, aiding its identification in untargeted metabolomics .

Q & A

How to formulate a focused research question for CID 22715592 studies?

A well-structured research question should align with the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) and meet FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population/Problem: "How does this compound interact with [specific biological target]?"

- Intervention: "What are the dose-response effects of this compound under varying pH conditions?" Avoid vague phrasing (e.g., "Study this compound") and prioritize specificity (e.g., "Investigate the inhibitory mechanism of this compound on Enzyme X using kinetic assays") .

Methodological Steps :

Q. What are key considerations for designing experiments involving this compound?

Experimental design must ensure reproducibility and address confounding variables. Key elements include:

| Component | Description | Example for this compound |

|---|---|---|

| Controls | Include positive/negative controls to validate assay specificity. | Use a known inhibitor alongside this compound. |

| Replicates | Minimize technical vs. biological variability (≥3 replicates recommended). | Triplicate runs in HPLC analysis. |

| Dose Range | Span sub-therapeutic to supra-therapeutic concentrations. | Test 0.1–100 μM concentrations. |

| Time Points | Capture dynamic responses (e.g., pre-treatment, 24/48/72h post-treatment). | Measure apoptosis at 6h intervals. |

Source: Adapted from MRC guidelines on experimental rigor .

Additional tips:

Q. How to structure the methodology section for this compound studies?

Follow the IMRAD (Introduction, Methods, Results, Discussion) framework:

- Materials : Specify this compound source (e.g., Sigma-Aldrich, ≥95% purity), solvent preparation (e.g., DMSO stock solutions), and instrument models (e.g., Agilent 1260 HPLC).

- Procedures : Use concise, stepwise protocols (e.g., "this compound was dissolved in PBS and sonicated for 15 min").

- Data Collection : Define primary endpoints (e.g., IC50 values) and software tools (e.g., GraphPad Prism v9.0).

Avoid embedding raw data; instead, reference supplementary files (e.g., "S1_CalibrationCurves.xlsx") .

Advanced Research Questions

Q. How to analyze contradictory data in this compound research?

Contradictions may arise from methodological variance (e.g., assay conditions) or biological heterogeneity. Apply the Principal Contradiction Analysis :

- Identify the dominant contradiction affecting outcomes (e.g., "Batch-to-batch purity variations alter cytotoxicity results").

- Isolate variables through factorial experiments (e.g., test purity, temperature, and solvent interactions).

- Use sensitivity analysis to rank factors by impact .

Case Study : If conflicting results occur in enzyme inhibition assays:

Q. How to optimize experimental parameters for this compound synthesis or characterization?

Use Design of Experiments (DoE) to systematically vary parameters (e.g., reaction time, catalyst load) and identify optimal conditions. For example:

| Factor | Low Level | High Level | Response Variable |

|---|---|---|---|

| Temperature (°C) | 25 | 60 | Yield (%) |

| Stirring Speed (rpm) | 200 | 800 | Purity (HPLC area %) |

| Solvent Ratio (EtOH:H2O) | 1:1 | 4:1 | Crystallinity (XRD) |

Analyze results using response surface methodology (RSM) to model interactions .

Q. How to integrate interdisciplinary approaches in this compound research?

Combine techniques from chemistry, biology, and computational modeling:

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict this compound binding affinities.

- Omics Integration : Pair metabolomics (LC-MS) with transcriptomic data to map mechanism of action.

- Ethnographic Methods : Interview domain experts to contextualize findings (e.g., clinical relevance of observed bioactivity) .

Collaboration Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.